molecular formula C7H8BFO2 B019590 2-Fluoro-4-methylphenylboronic acid CAS No. 170981-26-7

2-Fluoro-4-methylphenylboronic acid

Cat. No. B019590
M. Wt: 153.95 g/mol
InChI Key: LIXXGOMAGHXIMP-UHFFFAOYSA-N
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Patent
US09447116B2

Procedure details

To a solution of (2-fluoro-4-methylphenyl)boronic acid (500 mg, 3.24 mmol) in diethyl ether (20 mL) was added pinacol (360 mg, 3.24 mmol) and 4-toluenesulfonic acid monohydrate (30 mg, 162 μmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with a saturated aqueous sodium hydrogen carbonate solution (20 mL), dried over MgSO4 and concentrated in vacuo to give the title compound as a white solid, 740 mg, in a 97% yield. 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 12 H), 2.34 (s, 3 H), 6.82 (d, 1 H), 6.93 (d, 1 H), 7.60 (d, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[B:9]([OH:11])[OH:10].O[C:13]([C:16](O)([CH3:18])[CH3:17])([CH3:15])[CH3:14].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[B:9]1[O:10][C:16]([CH3:18])([CH3:17])[C:13]([CH3:15])([CH3:14])[O:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)C)B(O)O
Name
Quantity
360 mg
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
30 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with a saturated aqueous sodium hydrogen carbonate solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.